Enantiomeric Identity: (−)-Enantiomer vs. Racemic Mixture
CAS 168092-18-0 represents the single (−)-enantiomer of 4-propylimidazolidin-2-one, as distinct from the racemate or the (+)-enantiomer (CAS 168092-17-9) . In the BACE inhibitor SCH736062, the absolute configuration at the 4-position of the imidazolidinone ring is designated (S), indicating that only one enantiomer is competent for target engagement [1]. While direct enantiomer‑vs‑enantiomer biochemical IC₅₀ data for the isolated fragment are not publicly available, the structural biology evidence establishes that procurement of the incorrect enantiomer will entirely abrogate the specific interaction observed in the 3L5E crystal structure [2].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (−)-enantiomer (CAS 168092-18-0); optical rotation data not publicly disclosed |
| Comparator Or Baseline | (+)-enantiomer (CAS 168092-17-9); racemic mixture (CAS unspecified) |
| Quantified Difference | Qualitative: only the (−)-enantiomer is observed in the BACE‑1 co‑crystal structure (PDB 3L5E) |
| Conditions | X‑ray crystallography of BACE‑1·SCH736062 complex; recombinant human BACE‑1 (residues 43–454) |
Why This Matters
For fragment‑based drug discovery or chiral pool synthesis, sourcing the wrong enantiomer yields a different interaction profile, wasting screening resources and leading to false SAR conclusions.
- [1] RCSB PDB 3L5E. Ligand BDW contains a (4S)-4-propylimidazolidin-2-one substructure. View Source
- [2] Zhu Z, et al. J Med Chem. 2010;53(3):951-965. Structural basis for BACE‑1 inhibitor design. View Source
